1-(2,4-Dimethylphenyl)-3-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
CAS No.: 2096994-84-0
Cat. No.: VC11697738
Molecular Formula: C21H27BN2O3
Molecular Weight: 366.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2096994-84-0 |
|---|---|
| Molecular Formula | C21H27BN2O3 |
| Molecular Weight | 366.3 g/mol |
| IUPAC Name | 1-(2,4-dimethylphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea |
| Standard InChI | InChI=1S/C21H27BN2O3/c1-14-10-11-18(15(2)12-14)24-19(25)23-17-9-7-8-16(13-17)22-26-20(3,4)21(5,6)27-22/h7-13H,1-6H3,(H2,23,24,25) |
| Standard InChI Key | VEXNVWBODUDMBR-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=C(C=C(C=C3)C)C |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC3=C(C=C(C=C3)C)C |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Architecture
The systematic IUPAC name, 1-(2,4-dimethylphenyl)-3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea, delineates its core structure:
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A urea backbone (-NH-C(=O)-NH-) linking two aromatic rings.
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A 2,4-dimethylphenyl group on one terminus.
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A 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl group on the opposing terminus.
The boronic ester moiety (dioxaborolane) confers stability and reactivity for cross-coupling reactions, while the urea linkage offers hydrogen-bonding capacity.
Table 1: Key Structural Identifiers
Synthesis and Reaction Pathways
General Synthetic Strategy
The synthesis of this compound typically follows a multi-step protocol:
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Preparation of the Boronic Ester Precursor:
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Suzuki-Miyaura coupling or direct borylation of a halogenated phenyl intermediate using bis(pinacolato)diboron (B<sub>2</sub>pin<sub>2</sub>) in the presence of palladium or copper catalysts.
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Urea Formation:
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Reaction of 3-(tetramethyl-1,3,2-dioxaborolan-2-yl)aniline with 2,4-dimethylphenyl isocyanate under anhydrous conditions.
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Scheme 1: Representative Synthetic Route
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Borylation:
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Isocyanate Coupling:
Physicochemical Properties
Stability and Solubility
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Stability: The tetramethyl dioxaborolane group enhances air and moisture stability compared to free boronic acids, though prolonged exposure to humidity should be avoided.
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Solubility: Demonstrates limited aqueous solubility but dissolves in polar aprotic solvents (e.g., dimethylformamide, tetrahydrofuran) and chlorinated solvents (e.g., dichloromethane) .
Table 2: Physical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | – |
| Boiling Point | Not reported | – |
| LogP (Partition) | Estimated ~3.8 (ChemAxon) |
Reactivity and Functional Utility
Boronic Ester Reactivity
The tetramethyl-1,3,2-dioxaborolan-2-yl group enables participation in Suzuki-Miyaura cross-coupling reactions, forming biaryl structures critical in pharmaceutical intermediates. For example:
Urea Group Interactions
The urea moiety engages in hydrogen bonding with biological targets, making it valuable in drug design for kinase inhibition or protein-binding applications.
Applications in Research
Medicinal Chemistry
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Kinase Inhibitors: Structural analogs have been explored as ATP-competitive inhibitors in oncology.
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Proteasome Inhibitors: Boronic acid derivatives are known for targeting the 20S proteasome, with clinical analogs like bortezomib.
Materials Science
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Polymer Synthesis: Boronic esters serve as crosslinkers in stimuli-responsive hydrogels.
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Sensors: Utilized in fluorescence-based detection systems for saccharides or reactive oxygen species.
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